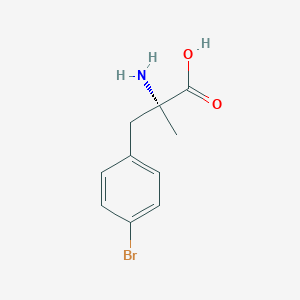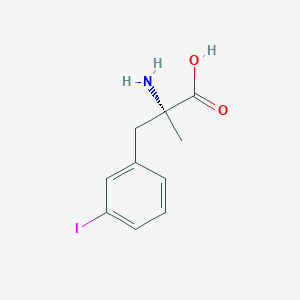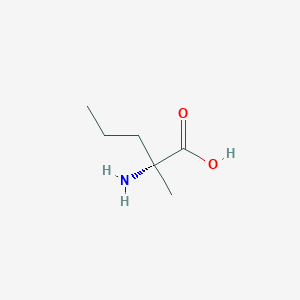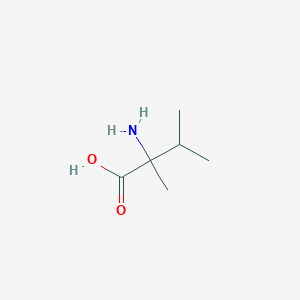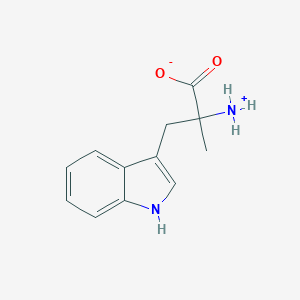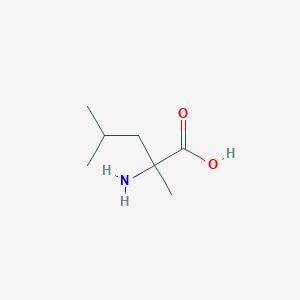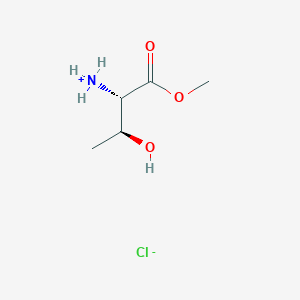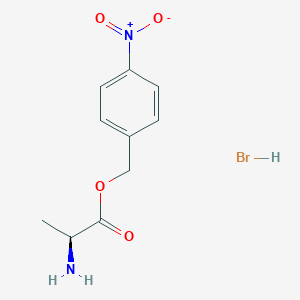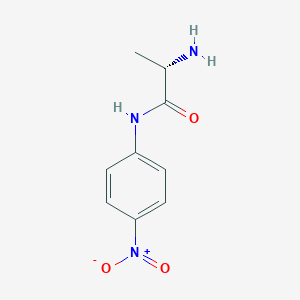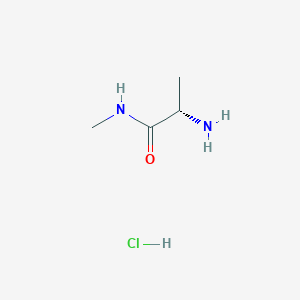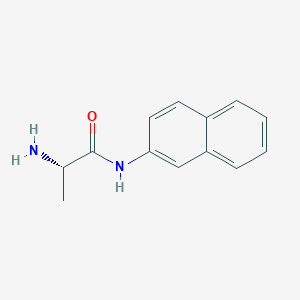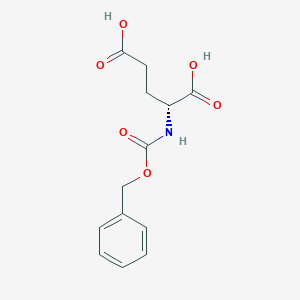
5-Aminopentanoic Acid Benzyl Ester Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves the treatment of amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .
Molecular Structure Analysis
The molecular structure of 5-Aminopentanoic Acid Benzyl Ester Tosylate is represented by the formula C19H25NO5S .
Chemical Reactions Analysis
Esters like 5-Aminopentanoic Acid Benzyl Ester Tosylate undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
5-Aminopentanoic Acid Benzyl Ester Tosylate is a solid substance . It is soluble in Dichloromethane and Methanol . The compound should be stored at -20° C .
Applications De Recherche Scientifique
Enantiopure Amino Acid Esters Synthesis
Enantiomers of amino acid benzyl esters, including those derived from 5-aminopentanoic acid, are pivotal synthetic intermediates in pharmaceutical and chemical research. Traditional preparation methods often utilize hazardous solvents, posing environmental and health risks. Recent advancements have introduced safer alternatives, employing non-hazardous solvents like cyclohexane for water azeotroping and ethyl acetate for precipitating the tosylate salts. This innovative approach ensures the enantiopure synthesis of amino acid benzyl esters, crucial for various applications ranging from drug development to material science, without the use of dangerous chemicals (Bolchi, Bavo, & Pallavicini, 2017).
Synthesis of Benzyl Phosphonopentanoate
Benzyl 5-(diisopropoxyphosphoryl)pentanoate synthesis from 5-bromopentanoic acid represents another application, illustrating the chemical versatility of 5-aminopentanoic acid derivatives. This compound serves as a precursor to 5-phosphonopentanoic acid, a potential enzyme inhibitor, highlighting its significance in biochemical research for developing novel therapeutic agents (Weyna, Loveless, Bottone, Hifko, & Halkides, 2007).
Fischer–Speier Esterification Improvements
The Fischer–Speier esterification process, crucial for producing tosylate salts of amino acid benzyl esters, has seen significant improvements to avoid hazardous solvents and prevent racemization. These advancements are vital for synthesizing enantiomerically pure compounds necessary in developing peptides and other biologically active molecules (Bolchi, Bavo, Regazzoni, & Pallavicini, 2018).
Unsymmetrical Dioxime Esters Synthesis
The synthesis of unsymmetrical dioxime esters using 5-aminopentanoic acid derivatives showcases the compound's utility in organic synthesis. These esters are valuable intermediates in creating complex organic molecules, demonstrating the broad applicability of 5-aminopentanoic acid derivatives in synthetic chemistry (Bawa & Sawalem, 2019).
Safety And Hazards
5-Aminopentanoic Acid Benzyl Ester Tosylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPAHSRXTRSFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718487 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopentanoic Acid Benzyl Ester Tosylate | |
CAS RN |
63649-14-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



